molecular formula C10H10Cl2O2 B1580541 Ethyl 2-(2,4-dichlorophenyl)acetate CAS No. 41022-54-2

Ethyl 2-(2,4-dichlorophenyl)acetate

Cat. No. B1580541
CAS RN: 41022-54-2
M. Wt: 233.09 g/mol
InChI Key: GQKNWRRUKBQMFY-UHFFFAOYSA-N
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Patent
US05591746

Procedure details

Sodium (1.86 g, 0.081M) was added in portions to absolute ethanol (150 ml) with stirring. After all the sodium had dissolved a solution of ethyl 2,4-dichlorophenylacetate (20 g) in diethyl carbonate (50 ml) was added dropwise. The reaction mixture was heated until EtOH distilled over. The rate of addition was controlled such that it equalled the rate of distillation. After the completion of addition the reaction mixture was heated and distilled for further 4 hours. The cooled reaction mixture was partitioned between water (300 ml) and EtOAc (300 ml) and the organic layer dried and evaporated in vacuo to give a yellow oil (21 g, 85%).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[Na].C(O)C.[Cl:5][C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:7]=1[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].[C:19](=O)([O:23]CC)[O:20][CH2:21][CH3:22]>>[CH3:18][CH2:17][O:16][C:14]([CH:13]([C:19]([O:20][CH2:21][CH3:22])=[O:23])[C:7]1[CH:8]=[CH:9][C:10]([Cl:12])=[CH:11][C:6]=1[Cl:5])=[O:15] |^1:0|

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
[Na]
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)CC(=O)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
DISTILLATION
Type
DISTILLATION
Details
distilled over
ADDITION
Type
ADDITION
Details
The rate of addition
DISTILLATION
Type
DISTILLATION
Details
the rate of distillation
ADDITION
Type
ADDITION
Details
After the completion of addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
DISTILLATION
Type
DISTILLATION
Details
distilled for further 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between water (300 ml) and EtOAc (300 ml)
CUSTOM
Type
CUSTOM
Details
the organic layer dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.